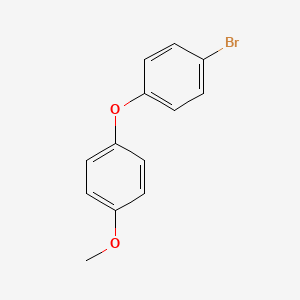

1-Bromo-4-(4-methoxyphenoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-4-(4-methoxyphenoxy)benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is also known by other names such as “Anisole, p-bromo-”, “p-Anisyl bromide”, “p-Bromanisole”, “p-Bromoanisole”, “p-Bromophenyl methyl ether”, “p-Methoxybromobenzene”, and “p-Methoxyphenyl bromide” among others .

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 340.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.1±3.0 kJ/mol and a flash point of 147.6±17.8 °C . The compound has a molar refractivity of 67.1±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 200.2±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

1-Bromo-4-(4-methoxyphenoxy)benzene is utilized in the synthesis of biologically active compounds. For instance, it has been used in the total synthesis of natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from related compounds in a multi-step process with significant yields (Akbaba et al., 2010).

Preparation and Reactions

The compound plays a role in various preparatory and synthetic reactions. One such application involves its preparation from different precursors like 4-Methoxyphenol and subsequent utilization in reactions like Ullman ether formation and Ullman coupling reaction (Buck & Song, 2005).

Marine Algae-Derived Bromophenols

In the study of natural products, this compound-related bromophenols, isolated from red marine algae, have been synthesized. These compounds exhibit moderate protein tyrosine phosphatase 1B (PTP1B) inhibitory activities, which are valuable for understanding their structure-activity relationships and potential therapeutic applications (Guo et al., 2011).

Antibacterial Properties

Research on bromophenols derived from marine algae, structurally related to this compound, has shown significant antibacterial properties. These studies contribute to understanding the potential medicinal applications of such compounds (Xu et al., 2003).

Molecular Electronics

This compound serves as a precursor for various molecular wires in the field of molecular electronics. It's used to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Antioxidant Activity

Compounds structurally similar to this compound, isolated from the marine red alga Rhodomela confervoides, have been shown to possess potent antioxidant activities. These findings highlight the potential of these compounds in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Propiedades

IUPAC Name |

1-bromo-4-(4-methoxyphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDDBZWQRJRRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)

![2-Methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2669229.png)

![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)

![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2669232.png)

![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)

![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)

![1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2669241.png)